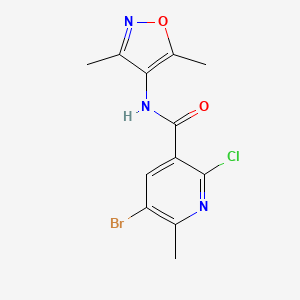

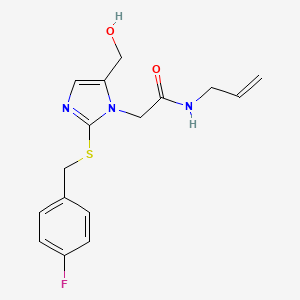

![molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a unique organosulfur compound. This molecule features a benzylthio substituent at position 3, a chlorine atom at position 7, and a thiadiazine ring system fused to a benzene ring. The inclusion of sulfur and chlorine atoms in its structure, along with its distinct fused ring system, offers intriguing possibilities for chemical reactivity and biological activity.

Wirkmechanismus

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound inhibits the sodium-chloride symporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .

Biochemical Pathways

By inhibiting the sodium-chloride symporter, the compound disrupts the normal function of the renin-angiotensin-aldosterone system (RAAS) , a key regulatory pathway for blood pressure . The increased excretion of sodium and water leads to a decrease in blood volume, which in turn reduces blood pressure .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is a decrease in blood pressure and a reduction in edema (fluid accumulation) due to its diuretic effect . It also causes a loss of potassium and an increase in serum uric acid .

Action Environment

Environmental factors such as diet, particularly sodium and potassium intake, can influence the compound’s action and efficacy. For example, a high-sodium diet might reduce its antihypertensive effect, while a low-potassium diet could exacerbate the risk of hypokalemia (low blood potassium levels) . The compound’s stability could be affected by factors such as temperature, humidity, and light, but specific details would depend on the formulation and storage conditions.

Biochemische Analyse

Biochemical Properties

3-(Benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to interact with several enzymes and proteins . It has been found to inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This interaction is crucial in its role as a diuretic .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it promotes water loss from the body, causing a loss of potassium and an increase in serum uric acid .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of "3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" typically begins with the appropriate benzothiadiazine precursor. A typical synthetic route might involve:

Nucleophilic substitution reaction where benzothiadiazine reacts with benzylthiol under basic conditions, usually involving a base like sodium hydride or potassium carbonate, to introduce the benzylthio group.

The subsequent chlorination at position 7 might be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound would likely utilize similar synthetic strategies but would be optimized for scale. Factors such as reaction yield, cost-effectiveness, and safety would be prioritized. For instance, continuous flow reactors might be employed to enhance reaction efficiency and scalability, while maintaining consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

"3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" can undergo various chemical reactions, such as:

Oxidation: The thioether group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.

Substitution: The chlorine atom at position 7 can be a site for nucleophilic substitution reactions, introducing various substituents through reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid; m-chloroperbenzoic acid in dichloromethane.

Reduction: Tin(II) chloride in hydrochloric acid; iron powder in ethanol.

Substitution: Sodium ethoxide in ethanol; ammonia in methanol.

Major Products Formed

Oxidation of the thioether yields sulfone or sulfoxide derivatives.

Reduction of a nitro group (if present) forms an amine.

Nucleophilic substitution on the chlorine atom results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The structural features of "3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" make it a valuable building block in organic synthesis. It is often used in the development of more complex molecules and can serve as a precursor in the synthesis of diverse chemical libraries for drug discovery.

Biology

This compound exhibits biological activities that are of interest for pharmacological research. It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects.

Medicine

In medicinal chemistry, the compound’s derivatives are studied for their potential as drug candidates. Its unique structure allows for modifications that can enhance activity, selectivity, and pharmacokinetic properties, making it a candidate for the development of new drugs.

Industry

In industrial applications, "this compound" can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Unique Features

"3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" stands out due to its combination of a benzylthio group and a chlorine atom, providing a distinct chemical reactivity profile and potential biological activity.

List of Similar Compounds

4H-1,2,4-Thiadiazine derivatives: Similar compounds without the benzylthio group but with other functional groups.

Benzothiadiazole derivatives: Compounds with similar fused ring systems but different substituents.

Sulfonyl chloride derivatives: Compounds with similar oxidation states but different structural frameworks.

That should cover all the bases! Anything else you’d like to dive into?

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

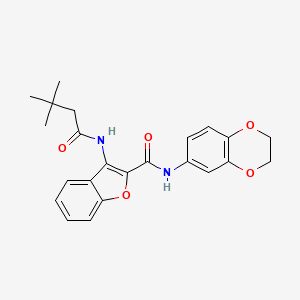

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

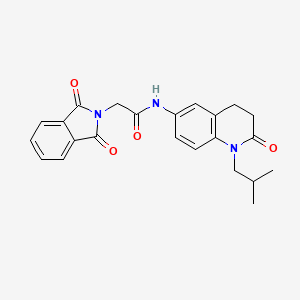

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

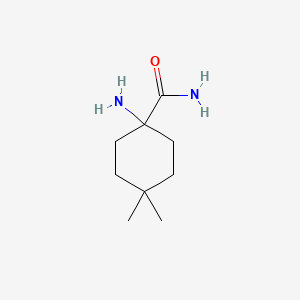

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)